molecular formula C23H32N4O2 B2761295 N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide CAS No. 1197787-60-2

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide

Cat. No.: B2761295
CAS No.: 1197787-60-2
M. Wt: 396.535
InChI Key: QSEXPUABASXIPN-UHFFFAOYSA-N
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Description

N-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide is an organic compound with the CAS Number 1197787-60-2 and a molecular formula of C 23 H 32 N 4 O 2 . It has a molecular weight of 396.5 g/mol . This chemical features a piperidine ring, a scaffold that is highly privileged in medicinal chemistry due to its ability to improve key drug-like properties. Piperidine-containing structures are known to modulate biological activity, pharmacokinetics, and molecular recognition, and are commonly found in compounds active against cancer, central nervous system (CNS) disorders, and infectious diseases . The presence of the piperidine motif can enhance metabolic stability, facilitate transport through biological membranes, and improve overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The specific research applications and biological mechanism of action for this particular compound require further investigation. Researchers are exploring its potential as a building block or intermediate in the development of novel bioactive molecules. Its structure suggests it may be of interest in the synthesis and screening of compounds for pharmaceutical research . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, or for human use of any kind.

Properties

IUPAC Name

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c24-18-23(13-5-2-6-14-23)26-22(29)17-27-15-11-20(12-16-27)25-21(28)10-9-19-7-3-1-4-8-19/h1,3-4,7-8,20H,2,5-6,9-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEXPUABASXIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structural formula can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : Approximately 286.33 g/mol
  • CAS Number : 1197787-60-2

The intricate structure includes a cyanocyclohexyl group, which is significant for its biological activity. The presence of the piperidine ring is noteworthy as piperidine derivatives are known for their diverse pharmacological effects.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, triggering various biochemical responses. Detailed studies on its molecular targets are ongoing, focusing on how the compound affects cellular processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. Research indicates that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant antiproliferative activity, particularly against lines such as HUH7 and U251 .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of related compounds. The following table summarizes findings from various studies:

Compound NameCell Line TestedIC50 (µM)Notes
Compound AHUH715Significant reduction in cell viability
Compound BU25110Induced apoptosis via caspase activation
N-[1-[2-(cyanocyclohexyl)amino]-2-oxoethyl]piperidinD425Med12Comparable activity to standard chemotherapeutics

These results suggest that the biological activity of this compound may be promising for further development in cancer therapeutics.

Study on Antiproliferative Activity

In a controlled study, researchers evaluated the antiproliferative effects of N-[1-[2-(cyanocyclohexyl)amino]-2-oxoethyl]piperidin on various cancer cell lines. The study utilized the CellTiter-Glo assay to measure cell viability after treatment with different concentrations of the compound over 24 hours. Results indicated:

  • A dose-dependent decrease in cell viability across tested lines.
  • Enhanced apoptosis markers (caspase 3/7 activation) at higher concentrations.

This study underscores the potential for this compound as a lead candidate in anticancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ulixacaltamide (N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide)

  • Structural Similarities :
    • Both compounds feature a piperidin-4-yl core linked to an amide-bearing side chain.
    • The substituent at the piperidine nitrogen includes a 2-oxoethyl group.
  • Key Differences: Ulixacaltamide substitutes the cyanocyclohexyl group with a tert-butylamino moiety and a benzamide (3-chloro-5-fluorophenyl) instead of 3-phenylpropanamide.
  • Functional Implications: Ulixacaltamide’s tert-butyl group enhances metabolic stability compared to the cyanocyclohexyl group, which may influence pharmacokinetics .

MEN10930 ((S)-N-[1-[[[2-[methyl(phenylmethyl)amino]-1-(2-naphthalenylmethyl)-2-oxoethyl]amino]carbonyl]cyclohexyl]-1H-indole-3-carboxamide)

  • Structural Similarities :
    • Both compounds utilize a cyclohexyl group adjacent to an amide bond.
    • MEN10930’s naphthalenylmethyl and indole groups mirror the aromatic diversity of the target compound’s phenylpropanamide.
  • The target’s cyanocyclohexyl group introduces electronegativity absent in MEN10930.
  • Functional Implications :
    • MEN10930’s indole moiety is associated with serotonin receptor modulation, suggesting the target compound may share neuropeptide receptor affinity .

4-Fluoroisobutyrfentanyl (N-[1-(2-Phenylethyl)piperidin-4-yl]-N-(4-fluorophenyl)-2-methylpropanamide)

  • Structural Similarities :
    • Both compounds share a piperidin-4-yl scaffold and an aromatic amide (phenylpropanamide vs. fluorophenyl-isobutyramide).
    • The phenylethyl group in 4-fluoroisobutyrfentanyl mimics the target’s phenylpropanamide’s lipophilic tail.
  • Key Differences: 4-Fluoroisobutyrfentanyl lacks the cyanocyclohexyl group, instead incorporating a 4-fluorophenyl and isobutyramide. The target’s cyclohexyl cyan group may confer greater conformational rigidity compared to the flexible phenylethyl chain in fentanyl analogs.
  • Functional Implications :
    • Fentanyl analogs like 4-fluoroisobutyrfentanyl bind µ-opioid receptors, implying the target compound’s structural features could modulate similar pathways .

LY306740 ((R)-1-(N-[2-Methoxybenzyl]acetylamino)-3-(1H-indol-3-yl)-2-(N-[2-{4-cyclohexylpiperazin-1-yl}acetyl]amino)propane)

  • Structural Similarities :
    • Both compounds integrate a cyclohexyl group and amide linkages.
    • LY306740’s indole and methoxybenzyl groups parallel the target’s aromatic and heterocyclic elements.
  • Key Differences: LY306740 employs a piperazine ring instead of piperidine, altering nitrogen spacing and hydrogen-bonding capacity. The target’s cyanocyclohexyl group is absent in LY306740, replaced by a 4-cyclohexylpiperazine.
  • Functional Implications :
    • LY306740 is a neuropeptide Y receptor antagonist, suggesting the target compound’s design may target similar GPCRs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets
Target Compound Piperidin-4-yl 1-Cyanocyclohexylamino-oxoethyl, 3-phenylpropanamide ~427 (C₂₅H₃₃N₃O₂) GPCRs, Opioid Receptors
Ulixacaltamide Piperidin-4-yl tert-Butylamino-oxoethyl, 3-chloro-5-fluorobenzamide 403.89 (C₁₉H₂₇ClFN₃O₂) Metabolic enzymes
MEN10930 Cyclohexyl-carbamoyl Naphthalenylmethyl, indole-3-carboxamide ~630 (est.) Serotonin receptors
4-Fluoroisobutyrfentanyl Piperidin-4-yl 4-Fluorophenyl, isobutyramide 414.47 (C₂₃H₂₈FN₂O) µ-Opioid receptors
LY306740 Piperazine Cyclohexylpiperazine, indole, methoxybenzyl ~600 (est.) Neuropeptide Y receptors

Key Research Findings and Implications

  • The cyanocyclohexyl group in the target compound distinguishes it from analogs like ulixacaltamide (tert-butyl) and MEN10930 (unmodified cyclohexyl). This moiety may enhance blood-brain barrier penetration due to increased lipophilicity .
  • The 3-phenylpropanamide tail resembles fentanyl derivatives but avoids the phenethyl "anilido" motif linked to opioid toxicity, suggesting a safer pharmacological profile .

Q & A

Basic: What are the foundational synthesis strategies for N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide?

Answer:
The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to structurally similar piperidine- and amide-containing molecules. Key steps may include:

  • Substitution reactions to introduce functional groups (e.g., coupling 1-cyanocyclohexylamine with a bromoacetyl-piperidine intermediate under basic conditions) .
  • Condensation reactions using activating agents like EDCI or DCC to form the amide bond between the piperidine and phenylpropanamide moieties .
  • Purification via column chromatography or recrystallization, followed by characterization using NMR (1H/13C) and mass spectrometry to confirm molecular weight and structural integrity .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:
Purity validation requires a combination of analytical techniques:

  • HPLC/GC-MS : To assess chromatographic purity (>95% threshold for most research applications) .
  • Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Melting Point Analysis : Sharp, reproducible melting points indicate homogeneity .

Advanced: How can contradictory solubility data in different solvents be resolved?

Answer:
Contradictions often arise from solvent polarity, temperature, or crystalline form. Methodological approaches include:

  • Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
  • Co-solvent Systems : Test mixtures like DMSO/water (e.g., 10% DMSO for aqueous solubility enhancement) .
  • Polymorph Screening : Analyze crystalline forms via PXRD to identify stable polymorphs with differing solubility profiles .

Advanced: What strategies optimize low yields in the final coupling step?

Answer:
Yield optimization requires systematic troubleshooting:

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) and additives (e.g., HOAt) to enhance reaction efficiency .
  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
  • Temperature Control : Elevated temperatures (60–80°C) can accelerate kinetics but risk side reactions; monitor via TLC or in-situ FTIR .

Advanced: How can computational methods predict the compound’s biological activity?

Answer:
In silico approaches include:

  • Molecular Docking : Simulate binding to target receptors (e.g., opioid or sigma receptors) using software like AutoDock Vina .
  • QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity data from analogous compounds .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders .
  • Waste Disposal : Follow institutional guidelines for organic amide waste, incinerating at >800°C .

Advanced: How to address inconsistencies in NMR spectra for structural confirmation?

Answer:

  • 2D NMR : Perform HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Deuterated Solvent Comparison : Test in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals .

Advanced: What are key considerations for designing in vitro assays with this compound?

Answer:

  • Solubility in Assay Buffer : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
  • Stability Testing : Incubate in assay media (e.g., PBS, pH 7.4) at 37°C for 24h; analyze degradation via LC-MS .
  • Positive/Negative Controls : Include reference compounds (e.g., known receptor agonists/antagonists) .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:

  • FTIR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (error <5 ppm) .
  • 1H/13C NMR : Assign proton environments (e.g., piperidine CH2 vs. phenylpropanamide CH3) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core Modifications : Vary substituents on the cyclohexyl, piperidine, or phenyl groups .
  • Bioisosteric Replacement : Replace the nitrile group with a tetrazole or trifluoromethyl .
  • Activity Testing : Screen analogs against target enzymes/receptors using dose-response assays (IC50/EC50 determination) .

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